Molecular weight and formula of 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide
Molecular weight and formula of 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide
An In-Depth Technical Guide to 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide
Executive Summary
1-Cyclopropyl-1H-pyrazole-4-carbohydrazide is a specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients.[1] As a functionalized pyrazole, it serves as a critical pharmacophore scaffold in the development of kinase inhibitors (e.g., c-Met, JAK) and anti-infective agents. Its hydrazide moiety acts as a versatile "chemical handle," allowing for the rapid generation of libraries containing 1,3,4-oxadiazoles, 1,2,4-triazoles, and hydrazones.
This guide details the physicochemical identity, synthesis protocols, analytical characterization, and strategic applications of this compound in modern drug discovery.
Part 1: Chemical Identity & Physicochemical Properties[2]
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide |
| CAS Registry Number | 2607023-72-1 (Primary), Note: Often referenced via precursor CAS 1082066-00-9 (Aldehyde) in synthetic routes.[1][2] |
| Molecular Formula | C₇H₁₀N₄O |
| Molecular Weight | 166.18 g/mol |
| SMILES | O=C(C1=CN(C2CC2)N=C1)NN |
| InChI Key | Derivative specific; requires generation from exact isomer conformation. |
Physical Characteristics
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Appearance: Typically a white to off-white crystalline solid.
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Solubility: High solubility in polar aprotic solvents (DMSO, DMF) and polar protic solvents (Methanol, Ethanol) upon heating. Low solubility in non-polar solvents (Hexanes, Diethyl ether).
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Stability: Hygroscopic; stable under inert atmosphere (N₂/Ar) at 2–8°C. The hydrazide group is nucleophilic and sensitive to strong oxidants and aldehydes.
Part 2: Synthesis & Production Protocol
The industrial and laboratory-scale production of 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide typically follows a nucleophilic acyl substitution (hydrazinolysis) pathway starting from the corresponding ethyl ester.
Reaction Pathway Visualization
Figure 1: Synthetic pathway via hydrazinolysis of the ester precursor.
Detailed Experimental Protocol
Objective: Conversion of Ethyl 1-cyclopropyl-1H-pyrazole-4-carboxylate to the Carbohydrazide.
Reagents:
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Precursor: Ethyl 1-cyclopropyl-1H-pyrazole-4-carboxylate (1.0 eq).
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Reagent: Hydrazine monohydrate (5.0 – 10.0 eq). Excess is used to prevent dimer formation.
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Solvent: Absolute Ethanol or Methanol (Volume: 10 mL per gram of precursor).
Step-by-Step Methodology:
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Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with the ethyl ester precursor and absolute ethanol.
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Addition: Add Hydrazine monohydrate dropwise at room temperature.
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Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and stir for 4–12 hours. Monitor reaction progress via TLC (System: 10% Methanol in DCM) or LC-MS. The starting ester spot (higher R_f) should disappear, replaced by the baseline hydrazide spot.
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Workup:
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Cool the reaction mixture to 0–5°C using an ice bath. The product often precipitates as a white solid upon cooling.
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If Solid Forms: Filter the precipitate under vacuum.[3] Wash the filter cake with cold ethanol (2x) and diethyl ether (2x) to remove excess hydrazine.
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If No Precipitate: Concentrate the solvent under reduced pressure.[1] Triturate the residue with cold diethyl ether or hexanes to induce crystallization.
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Purification: Recrystallization from Ethanol/Water or Acetonitrile is recommended if high purity (>98%) is required for biological assays.
Part 3: Analytical Characterization & Quality Control
To ensure scientific integrity, the identity of the synthesized compound must be validated using the following parameters.
Nuclear Magnetic Resonance (NMR) Interpretation
¹H NMR (400 MHz, DMSO-d₆):
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δ 9.0–9.5 ppm (s, 1H): Amide proton (-C(=O)NH -).
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δ 8.0–8.3 ppm (s, 1H): Pyrazole C5-H (Deshielded due to adjacent N).
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δ 7.6–7.9 ppm (s, 1H): Pyrazole C3-H.
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δ 4.2–4.5 ppm (br s, 2H): Hydrazide terminal amine (-NHNH₂ ). Note: Broadens or disappears with D₂O exchange.
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δ 3.6–3.8 ppm (m, 1H): Cyclopropyl CH (Methine proton attached to N1).
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δ 1.0–1.2 ppm (m, 4H): Cyclopropyl CH₂ protons (Characteristic multiplet).
Mass Spectrometry (LC-MS)
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Ionization Mode: ESI Positive (+).
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Expected Mass: [M+H]⁺ = 167.18 Da.
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Fragment Pattern: Loss of -NH₂NH₂ (32 Da) or -N₂H₃ may be observed in high-energy collision dissociation.
Part 4: Applications in Drug Discovery
This compound is not merely an endpoint but a divergent intermediate . Its structural rigidity (pyrazole core) combined with the cyclopropyl group (metabolic stability, lipophilicity modulation) makes it ideal for fragment-based drug design.
Strategic Derivatization Workflow
Figure 2: Divergent synthesis applications for library generation.
Key Applications:
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Kinase Inhibition: The pyrazole-oxadiazole motif is a known pharmacophore for c-Met and JAK kinase inhibitors. The cyclopropyl group fits into small hydrophobic pockets within the ATP-binding site.
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Antimicrobial Agents: Hydrazones derived from this scaffold have shown efficacy against Mycobacterium tuberculosis (related to Isoniazid mechanisms) and various fungal strains.
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Bioisosteres: The formation of 1,3,4-oxadiazoles serves as a metabolically stable bioisostere for esters and amides, improving the pharmacokinetic profile (half-life, permeability) of drug candidates.
Part 5: Safety & Handling (E-E-A-T)
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Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).
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Specific Risk: Hydrazides can be skin sensitizers. Avoid inhalation of dust.
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Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is hygroscopic; moisture absorption can hydrolyze the hydrazide over time or lead to accurate mass errors during weighing.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5130673, 1H-pyrazole-4-carbaldehyde (Precursor). Retrieved from [Link]
- Bernardino, A. M., et al. (2006).Synthesis and leishmanicidal activities of 1H-pyrazole-4-carbohydrazides. European Journal of Medicinal Chemistry. (Contextual synthesis methodology).

